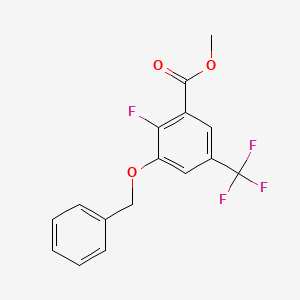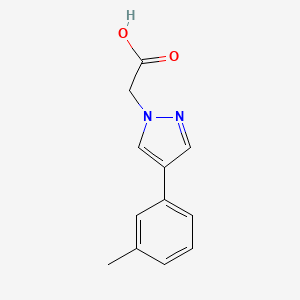![molecular formula C21H32FN3O3 B14771829 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a fluorinated phenyl ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the fluorinated phenyl ring through a nucleophilic aromatic substitution reaction. The morpholine moiety is then introduced via a nucleophilic substitution reaction with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and morpholine moiety may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-Fluorophenylamino)piperidine: Similar structure but lacks the morpholine moiety.
1-Boc-4-(4-Morpholin-4-ylphenylamino)piperidine: Similar structure but lacks the fluorine atom on the phenyl ring.
1-Boc-4-(4-Methylphenylamino)piperidine: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine is unique due to the combination of the fluorinated phenyl ring and the morpholine moiety, which may confer specific binding properties and reactivity that are not present in similar compounds.
Properties
Molecular Formula |
C21H32FN3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl 4-[(3-fluoro-4-morpholin-4-ylanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H32FN3O3/c1-21(2,3)28-20(26)25-8-6-16(7-9-25)15-23-17-4-5-19(18(22)14-17)24-10-12-27-13-11-24/h4-5,14,16,23H,6-13,15H2,1-3H3 |
InChI Key |
PYKYSWXFSHORBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=C(C=C2)N3CCOCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


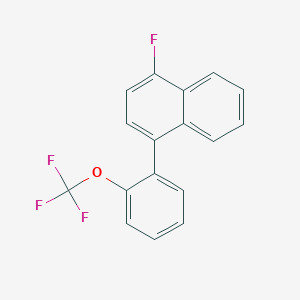
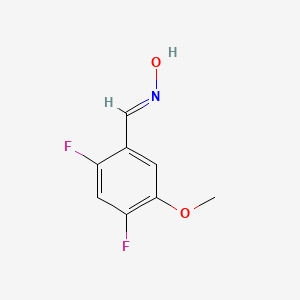
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

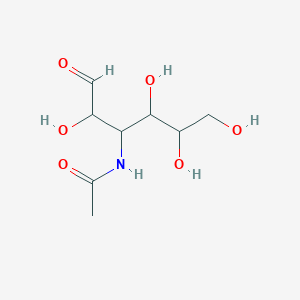
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
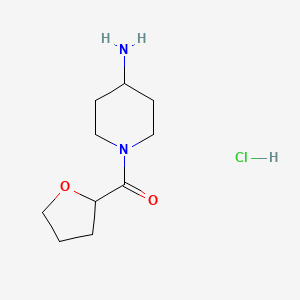
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)
